molecular formula C37H46N8O6S2 B1241281 Patellamide C

Patellamide C

Cat. No. B1241281
M. Wt: 762.9 g/mol
InChI Key: CFXBLGFMQUFLKS-FUEDQDKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Patellamide C is a cyclic peptide.

Scientific Research Applications

Biosynthesis and Genetic Aspects

  • Patellamide C, along with patellamide A, is biosynthesized through a microcin-like pathway in Prochloron didemni, a cyanobacterial symbiont of Lissoclinum patella. This research revealed that the cyclic peptides of the patellamide class are encoded on a single open reading frame (ORF), highlighting a unique biosynthetic process involving heterocyclization and cleavage steps (Schmidt et al., 2005).

Chemical and Structural Properties

  • Studies on patellamides, including patellamide C, have shown their selective metal binding properties. Patellamide C exhibits a strong preference for binding to Cu^2+ ions, suggesting its biological relevance as a metal-coordinating compound. This finding points towards potential ecological functions of patellamide-metal complexes (Morris et al., 2001).

Functional Insights and Potential Applications

  • Patellamides, including patellamide C, are part of the cyanobactin group, a collection of cyanobacterial post-translationally modified ribosomal cyclic peptides. Research has indicated their potential catalytic functions that could be crucial in the ascidian-Prochloron symbiosis. The unique properties of patellamides make them subjects of interest for ecological and symbiotic studies (Baur et al., 2022).

Bioinorganic Chemistry Perspectives

  • The coordination chemistry of patellamide C with Cu^2+ ions has been a subject of interest, exploring its potential metabolic roles. The study of patellamide-metal ion complexes can provide insights into their biological functions and applications in bioinorganic chemistry (Comba et al., 2017).

Conformational Studies

  • Investigations into the conformational changes of patellamides upon metal binding have provided insights into their structural dynamics. These studies have implications for understanding the biological relevance and the intrinsic design features of patellamides, especially in relation to their coordination with metal ions (Milne et al., 2006).

properties

Product Name

Patellamide C

Molecular Formula

C37H46N8O6S2

Molecular Weight

762.9 g/mol

IUPAC Name

(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4-[(2S)-butan-2-yl]-7,21,25-trimethyl-18-propan-2-yl-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone

InChI

InChI=1S/C37H46N8O6S2/c1-8-18(4)27-35-45-29(21(7)51-35)33(49)39-23(14-22-12-10-9-11-13-22)37-41-25(16-53-37)30(46)42-26(17(2)3)34-44-28(20(6)50-34)32(48)38-19(5)36-40-24(15-52-36)31(47)43-27/h9-13,15-21,23,26-29H,8,14H2,1-7H3,(H,38,48)(H,39,49)(H,42,46)(H,43,47)/t18-,19+,20+,21+,23+,26-,27-,28-,29-/m0/s1

InChI Key

CFXBLGFMQUFLKS-FUEDQDKVSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)C(C)C)CC6=CC=CC=C6

Canonical SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)C)CC6=CC=CC=C6

synonyms

patellamide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Patellamide C
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Patellamide C
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Patellamide C

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